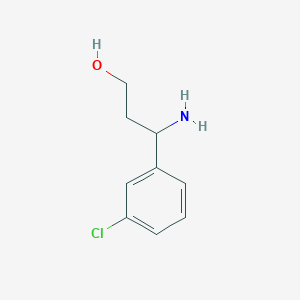

3-Amino-3-(3-chlorophenyl)propan-1-ol

Descripción general

Descripción

3-Amino-3-(3-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-(4-chlorophenyl)propionic acid with lithium aluminium tetrahydride in tetrahydrofuran .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position. The molecular weight of this compound is 185.65 g/mol .The exact physical and chemical properties such as melting point, boiling point, and density are not available in the literature .

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Synthesis and Evaluation of Poly(ether imine) Dendrimers : A study detailed the synthesis of poly(ether imine) dendrimers using a base originating from 3-amino-propan-1-ol. These dendrimers, non-toxic in nature, offer potential for biological applications due to their ability to be functionalized with various terminal groups, including alcohol, amine, and carboxylic acid, showcasing their versatility for biological studies (Krishna et al., 2005).

Antifungal Activity of Triazole Derivatives : Research on 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, synthesized via click chemistry, demonstrated significant antifungal activity against various Candida strains. This study indicates the potential for further modification and optimization of such structures for developing new antifungal agents (Lima-Neto et al., 2012).

Chemical Synthesis and Characterization

Novel Amino-Functionalized Polymer for Environmental Sampling : The synthesis of an amino-functionalized polymer, using 3-(trimethoxysilyl) propyl amine, highlighted its application in environmental sampling. This polymer demonstrated efficiency in the solid-phase microextraction of chlorophenols from water samples, showcasing its relevance in environmental chemistry and pollution monitoring (Bagheri et al., 2008).

Enzymatic Synthesis of Cyclic Polyamines : A study on the enzymatic generation of amino aldehydes from corresponding amino alcohols for the synthesis of circular polyamines shows innovative approaches in polymer chemistry. This method, leveraging horse liver alcohol dehydrogenase, opens up new pathways for the synthesis of multifunctional polycationic polyamines, which have applications in drug and gene delivery (Cassimjee et al., 2012).

Safety and Hazards

The safety information for 3-Amino-3-(3-chlorophenyl)propan-1-ol indicates that it may be harmful if swallowed, inhaled, or in contact with skin. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

The future directions for research on 3-Amino-3-(3-chlorophenyl)propan-1-ol could involve further investigation into its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-3-(3-chlorophenyl)propan-1-ol are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets . .

Propiedades

IUPAC Name |

3-amino-3-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMOQQKIRFWPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412324 | |

| Record name | 3-Amino-3-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68208-25-3 | |

| Record name | γ-Amino-3-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68208-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.